molecular formula C25H29N3O4S2 B11230331 N-(2-Methoxyphenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}butanamide

N-(2-Methoxyphenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}butanamide

Cat. No.: B11230331
M. Wt: 499.6 g/mol
InChI Key: XCAXKXULPBVCJM-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}butanamide is a complex organic compound characterized by its unique structural features. This compound belongs to the class of sulfonyl-containing quinoline derivatives, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxyphenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}butanamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides and a base such as pyridine or triethylamine.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring is incorporated through nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the quinoline intermediate.

    Final Coupling: The final step involves coupling the quinoline derivative with the butanamide moiety, typically using amide bond formation techniques such as the use of coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and pyrrolidine moieties.

    Reduction: Reduction reactions can target the quinoline ring or the sulfonyl group, potentially leading to the formation of different derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the quinoline and phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce reduced quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-Methoxyphenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, this compound is studied for its potential as a pharmacological agent. Its sulfonyl-quinoline structure is known to exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicine, research focuses on the compound’s potential therapeutic applications. It is investigated for its ability to interact with specific biological targets, such as enzymes and receptors, which could lead to the development of new drugs.

Industry

Industrially, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(2-Methoxyphenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}butanamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with protein active sites, while the quinoline ring can intercalate with DNA or interact with other biomolecules. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methoxyphenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}ethanamide
  • N-(2-Methoxyphenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}propanamide

Uniqueness

Compared to similar compounds, N-(2-Methoxyphenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}butanamide is unique due to its specific butanamide moiety, which can influence its biological activity and chemical reactivity. The length and structure of the butanamide chain can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from its analogs.

Properties

Molecular Formula

C25H29N3O4S2

Molecular Weight

499.6 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-(4-methyl-6-pyrrolidin-1-ylsulfonylquinolin-2-yl)sulfanylbutanamide

InChI

InChI=1S/C25H29N3O4S2/c1-4-23(25(29)27-21-9-5-6-10-22(21)32-3)33-24-15-17(2)19-16-18(11-12-20(19)26-24)34(30,31)28-13-7-8-14-28/h5-6,9-12,15-16,23H,4,7-8,13-14H2,1-3H3,(H,27,29)

InChI Key

XCAXKXULPBVCJM-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1OC)SC2=NC3=C(C=C(C=C3)S(=O)(=O)N4CCCC4)C(=C2)C

Origin of Product

United States

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